![molecular formula C22H19N3O3 B11693176 5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona es un compuesto orgánico complejo que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus significativas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-[(1-bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona típicamente implica la condensación de un derivado del indol con una diazinano triona. Un método común involucra el uso de ácido metanosulfónico (MsOH) bajo condiciones de reflujo en metanol (MeOH) para facilitar la síntesis de indol de Fischer . Este método produce el derivado de indol deseado con buen rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la purificación del producto final es crucial para garantizar su idoneidad para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-[(1-bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes comunes como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia de la unidad indol. Se pueden utilizar reactivos como halógenos (Cl₂, Br₂) o agentes de nitración (HNO₃).
Reactivos y Condiciones Comunes
Oxidación: KMnO₄ en condiciones ácidas o neutras.
Reducción: LiAlH₄ en éter seco o NaBH₄ en metanol.
Sustitución: Halogenación usando Cl₂ o Br₂ en presencia de un catalizador como FeCl₃.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución suelen dar como resultado derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
5-[(1-bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-[(1-bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona implica su interacción con dianas y vías moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. La estructura del compuesto le permite unirse con alta afinidad a múltiples receptores, lo cual es crucial para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido indol-3-acético: Una hormona vegetal con una estructura indol similar.
Ácido 1-bencil-1H-indol-3-carboxílico: Otro derivado del indol con diferentes grupos funcionales.
5-((N-bencil-1H-indol-3-il)metilideno)pirimidina-2,4,6(1H,3H,5H)-triona: Un compuesto con una estructura central similar pero diferentes sustituyentes.
Singularidad
Lo que diferencia a 5-[(1-bencil-1H-indol-3-il)metilideno]-1,3-dimetil-1,3-diazinano-2,4,6-triona es su combinación única de las unidades indol y diazinano triona. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
5-[(1-benzylindol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19N3O3/c1-23-20(26)18(21(27)24(2)22(23)28)12-16-14-25(13-15-8-4-3-5-9-15)19-11-7-6-10-17(16)19/h3-12,14H,13H2,1-2H3 |
Clave InChI |
VLNKFANNJDIHFV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)
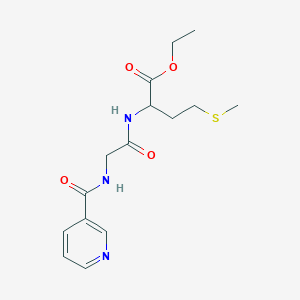
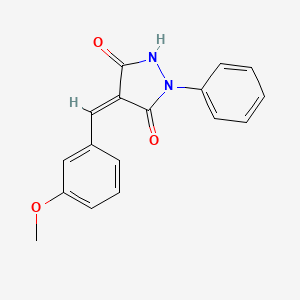
![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)
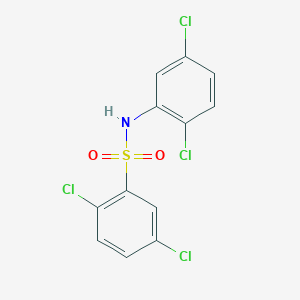
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
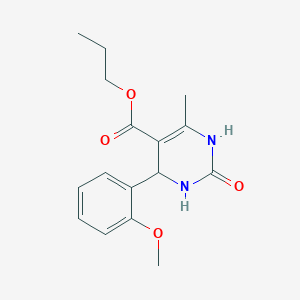
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)
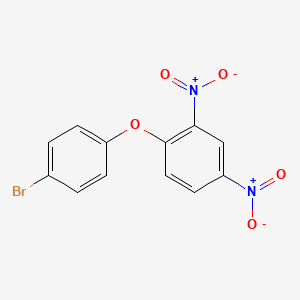
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
